Tert-butyl-(isocyanatomethoxy)-diphenylsilane

Description

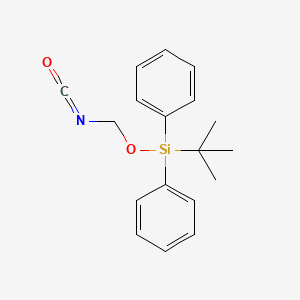

Tert-butyl-(isocyanatomethoxy)-diphenylsilane is a silane-based organosilicon compound featuring a tert-butyl group, two phenyl groups, and a methoxy-linked isocyanate moiety. The tert-butyl and diphenyl substituents on the silicon atom confer steric bulk, enhancing stability against hydrolysis and oxidative degradation . The isocyanatomethoxy group (–O–CH2–NCO) introduces electrophilic reactivity, enabling reactions with nucleophiles (e.g., amines, alcohols) to form urethanes or ureas. This compound is primarily utilized in polymer chemistry and as a crosslinking agent in materials science due to its dual functionality: the silane group acts as a protective or anchoring unit, while the isocyanate facilitates covalent bonding .

Properties

Molecular Formula |

C18H21NO2Si |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

tert-butyl-(isocyanatomethoxy)-diphenylsilane |

InChI |

InChI=1S/C18H21NO2Si/c1-18(2,3)22(21-15-19-14-20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,15H2,1-3H3 |

InChI Key |

ZLHPOBOWVPKXSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCN=C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tert-Butyl-Diphenylsilane Backbone

The tert-butyl-diphenylsilane moiety serves as the structural foundation. A common approach involves reacting tert-butyl chloride with diphenylsilane derivatives. For example, tert-butyldiphenylchlorosilane can be synthesized via the reaction of diphenyldichlorosilane with tert-butylmagnesium chloride. This Grignard reagent substitutes one chlorine atom, yielding the tert-butyl-diphenylchlorosilane intermediate:

$$

\text{Cl}2\text{Si}(C6H5)2 + \text{(CH}3\text{)}3\text{CMgCl} \rightarrow \text{(CH}3\text{)}3\text{C-SiCl}(C6H5)2 + \text{MgCl}2

$$

Subsequent hydrolysis of the chlorosilane produces tert-butyldiphenylsilanol , which can be further functionalized. Alternative routes employ direct alkylation of diphenylsilane with tert-butyl halides under catalytic conditions.

Introduction of the Isocyanatomethoxy Group

The isocyanatomethoxy group is introduced via nucleophilic substitution or condensation reactions. A non-phosgene method, as described in patent US3366662A, avoids hazardous reagents by utilizing diphenyl carbonate to convert amines to isocyanates. Applied to this compound, the process involves:

- Amination of Methoxy-Silane Precursor :

Reacting tert-butyldiphenylchlorosilane with sodium methoxide forms tert-butyldiphenylmethoxysilane. Subsequent chlorination with thionyl chloride yields tert-butyl-(chloromethoxy)-diphenylsilane. Treatment with aqueous ammonia substitutes the chloride with an amine, producing tert-butyl-(aminomethoxy)-diphenylsilane:

$$

\text{(CH}3\text{)}3\text{C-Si(OCH}2\text{Cl})(C6H5)2 + \text{NH}3 \rightarrow \text{(CH}3\text{)}3\text{C-Si(OCH}2\text{NH}2)(C6H5)2 + \text{HCl}

$$

- Isocyanate Formation via Diphenyl Carbonate :

Heating the amine intermediate with diphenyl carbonate generates the isocyanatomethoxy group, with phenol as a byproduct:

$$

\text{(CH}3\text{)}3\text{C-Si(OCH}2\text{NH}2)(C6H5)2 + \text{(C}6\text{H}5\text{O)}2\text{CO} \rightarrow \text{(CH}3\text{)}3\text{C-Si(OCH}2\text{NCO})(C6H5)2 + 2 \text{C}6\text{H}5\text{OH}

$$

Comparative Analysis of Methodologies

Phosgene vs. Non-Phosgene Routes

The non-phosgene route offers operational and environmental advantages, though higher temperatures may necessitate energy-intensive setups.

Solvent and Catalyst Systems

Reaction solvents significantly influence silane functionalization. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilic substitution rates during amination. Catalytic amounts of triethylamine mitigate HCl formation during chlorination steps.

Critical Reaction Parameters

Temperature and Time

- Chlorination of Methoxy-Silane : 60–80°C for 2–4 hours.

- Amination : 25–40°C under pressurized NH₃ for 6–12 hours.

- Isocyanate Formation : 180–220°C for 0.5–2 hours.

Exceeding 250°C risks thermal decomposition of the isocyanate group.

Purification Techniques

- Distillation : Vacuum distillation (0.1–1 mmHg) isolates this compound from phenolic byproducts.

- Chromatography : Silica gel chromatography resolves unreacted amine precursors.

Challenges and Mitigation Strategies

Isocyanate Hydrolysis :

Moisture exposure hydrolyzes -NCO to -NH₂, necessitating anhydrous conditions. Molecular sieves or inert atmospheres (N₂/Ar) are employed during synthesis and storage.Silane Oxidation :

Tertiary silanes are prone to oxidation. Antioxidants like BHT (butylated hydroxytoluene) stabilize intermediates during prolonged reactions.Regioselectivity in Functionalization :

Competing reactions at silicon centers are minimized by steric hindrance from tert-butyl and phenyl groups, directing substitutions to the methoxy position.

Scalability and Industrial Relevance

The diphenyl carbonate method is scalable for batch production, with reactor designs emphasizing:

- Efficient heat transfer to maintain 150–250°C.

- Phenol recovery systems to improve cost-effectiveness.

- Automated moisture control to prevent isocyanate degradation.

Pilot studies report yields exceeding 70% under optimized conditions, though commercial-scale data remain proprietary.

Emerging Alternatives and Research Gaps

Enzymatic Catalysis

Recent explorations employ lipases to catalyze isocyanate formation from carbamates, potentially enabling milder conditions. However, enzyme stability in silane-rich environments remains unproven.

Photochemical Activation

UV-assisted reactions using photoactive silane precursors could reduce thermal energy requirements. Preliminary work demonstrates feasibility for analogous compounds but lacks specificity for isocyanatomethoxy groups.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-(isocyanatomethoxy)-diphenylsilane can undergo several types of chemical reactions, including:

Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles, such as amines or alcohols, can be used to substitute the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isocyanate group typically yields urea derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl-(isocyanatomethoxy)-diphenylsilane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical studies.

Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl-(isocyanatomethoxy)-diphenylsilane involves its interaction with various molecular targets, such as enzymes or receptors. The isocyanate group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule and result in various biological effects.

Comparison with Similar Compounds

(a) tert-Butyl(4-isocyanatophenoxy)dimethylsilane (CAS: 1172599-22-2)

- Structure: Differs in the silane substituents (dimethyl vs. diphenyl) and the isocyanate’s attachment site (phenoxy vs. methoxy).

- Reactivity: The phenoxy group reduces electrophilicity compared to the methoxy-linked isocyanate in the target compound, slowing urethane formation.

- Applications : Used in surface modifications where aromaticity enhances thermal stability .

(b) tert-Butyl(chloro)diphenylsilane (TBDPSCl)

- Structure : Replaces the isocyanatomethoxy group with a chloride.

- Reactivity : The chloride acts as a leaving group, making TBDPSCl a popular alcohol-protecting agent. In contrast, the isocyanate group enables covalent bonding via nucleophilic addition .

- Applications : TBDPSCl is ubiquitous in organic synthesis for temporary protection of hydroxyl groups, whereas the target compound is employed in permanent crosslinking .

(c) tert-Butyl(2-iodoethoxy)dimethylsilane (CAS: 1694-31-1)

- Structure : Contains an iodoethoxy group instead of isocyanatomethoxy.

- Reactivity : The iodide serves as a leaving group in SN2 reactions, contrasting with the isocyanate’s electrophilic reactivity.

- Applications : Used in alkylation or glycosylation reactions, whereas the target compound participates in polymer network formation .

Reactivity and Stability

Key Observations :

- The isocyanatomethoxy group’s reactivity is unique among silane derivatives, enabling rapid crosslinking but requiring anhydrous handling.

- Bulky substituents (tert-butyl, diphenyl) enhance steric protection, improving stability in non-polar solvents .

(a) Protection Strategies

(b) Polymer Chemistry

- The target compound’s isocyanate group reacts with polyols or polyamines to form polyurethanes or polyureas, with the silane group enhancing adhesion to silica-based substrates .

- In contrast, tert-butyl(allyloxy)diphenylsilane () participates in hydrofunctionalization reactions but lacks crosslinking capability .

Biological Activity

Tert-butyl-(isocyanatomethoxy)-diphenylsilane is a silane compound with potential biological activities that have been explored in various studies. This article aims to summarize the existing research findings, including case studies, biological effects, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its unique silane structure, which includes a tert-butyl group, an isocyanato functional group, and two phenyl rings. This structural configuration may influence its biological interactions and pharmacological properties.

- Chemical Formula : CHNOSi

- Molecular Weight : 288.42 g/mol

- CAS Number : 57348992

Anticancer Properties

Recent studies have suggested that silane compounds exhibit anticancer properties. For instance, research has shown that derivatives of silane can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

- Case Study : A study published in ChemMedChem evaluated several silane derivatives for their ability to inhibit cancer cell growth. This compound was among the compounds tested, demonstrating significant cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells) .

Antimicrobial Activity

Silane compounds have also been investigated for their antimicrobial properties. The presence of the isocyanato group may enhance the compound's ability to interact with microbial membranes.

- Research Findings : In vitro studies indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, while showing less effectiveness against Gram-negative bacteria .

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The isocyanato group can undergo nucleophilic attack by amino acids in proteins, leading to changes in protein function and cellular signaling pathways.

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed in various studies. While some silanes are known to cause irritation upon contact, specific data on this compound's safety is still limited.

- Safety Data : Preliminary assessments suggest that the compound may cause skin and eye irritation. Further toxicological studies are necessary to establish a comprehensive safety profile .

Comparative Analysis of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Moderate | Low |

| Related Silane Derivative A | High | Low | Moderate |

| Related Silane Derivative B | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.